2,3-Difluoro-6-chloro-phenylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-6-chloro-phenylacetaldehyde is a specialized organic compound characterized by the presence of two fluorine atoms and one chlorine atom on a phenyl ring, along with an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-chloro-phenylacetaldehyde typically involves halogenation reactions on phenylacetaldehyde precursors. One common method is the selective halogenation of phenylacetaldehyde using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-6-chloro-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: The halogen atoms on the phenyl ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2,3-Difluoro-6-chloro-benzoic acid
Reduction: 2,3-Difluoro-6-chloro-phenylmethanol
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-6-chloro-phenylacetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
2,3-Difluoro-6-chloro-phenylacetaldehyde is similar to other halogenated phenylacetaldehydes, such as 2,4-Difluoro-6-chloro-phenylacetaldehyde and 2,3-Dichloro-6-fluoro-phenylacetaldehyde. its unique combination of fluorine and chlorine atoms on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoro-6-chloro-phenylacetaldehyde
2,3-Dichloro-6-fluoro-phenylacetaldehyde
2,3,5-Trifluoro-6-chloro-phenylacetaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
887585-98-0 |
---|---|
Molekularformel |
C8H5ClF2O |
Molekulargewicht |
190.57 g/mol |
IUPAC-Name |
2-(6-chloro-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,4H,3H2 |
InChI-Schlüssel |
DQFDUFDVZJKZCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)F)CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.